4-(1-Methylcyclopropyl)piperidine;hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of interest in recent years due to their importance in the pharmaceutical industry . The use of zinc/acetic acid enables a simple, inexpensive, and mild reduction of N-acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones or indolizidinones .Chemical Reactions Analysis
Piperidines undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Gastric Antisecretory Agents : The compound 4-(Diphenylmethyl)-1-piperidinemethanimine, related to 4-(1-Methylcyclopropyl)piperidine hydrochloride, has been identified as a potent oral gastric antisecretory agent. It is particularly notable for its nonanticholinergic properties, making it useful in peptic ulcer disease treatment (Scott et al., 1983).
Anti-Acetylcholinesterase Activity : Certain derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine, structurally similar to 4-(1-Methylcyclopropyl)piperidine, have shown significant anti-acetylcholinesterase activity. This is crucial in developing treatments for conditions like Alzheimer's disease and other forms of dementia (Sugimoto et al., 1990).
Anticholinesterase and Antagonistic Activity : Compounds structurally related to phencyclidine, including derivatives of 1-Cyclohexylpiperidine, have demonstrated potent anticholinesterase and antagonistic activity to acetylcholine. These findings are significant in understanding and potentially treating psychotomimetic conditions (Maayani et al., 1974).
Cytotoxic and Anticancer Agents : A novel class of compounds, including 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols, related to 4-(1-Methylcyclopropyl)piperidine, has been synthesized. These compounds have shown significant cytotoxicity toward various cancer cells, indicating potential as anticancer agents (Dimmock et al., 1998).
Synthesis and Analytical Characterization : Studies on the synthesis and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and its analogs, which include molecules structurally related to 4-(1-Methylcyclopropyl)piperidine, have been conducted. These studies are crucial for understanding the chemical properties and potential applications of these compounds (Wallach et al., 2014).
Mycobacterium Tuberculosis Treatment : The compound 4-(4-fluorophenyl)-5-phenylpyrrolo(spiro[2.3'']oxindole)spiro[3.3']-1'-methyl-5'-(4-fluorophenylmethylidene)piperidin-4'-one, which shares structural similarities with 4-(1-Methylcyclopropyl)piperidine, has shown promising in vitro and in vivo activity against Mycobacterium tuberculosis, indicating potential as a treatment for tuberculosis (Kumar et al., 2008).
Thrombin Inhibition : A study on 4-methyl-1-[N2-(3-methyl-1,2,3,4-tetrahydro-8-quinolinesulfonyl)-L-arginyl]-2-piperidinecarboxylic acid, structurally related to 4-(1-Methylcyclopropyl)piperidine, revealed its potent inhibition of thrombin, a key enzyme in blood coagulation. This suggests potential applications in treating thrombotic disorders (Okamoto et al., 1981).
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The present study reveals that these compounds could be used as a template for the future development through modification or derivatization to design more potent antimicrobial agents .
Mechanism of Action
Target of Action
Piperidine, a related compound, has been found to have anticancer potential and can act against various types of cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer . It’s worth noting that the specific targets can vary depending on the type of cancer.
Mode of Action
Piperidine derivatives have been observed to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb etc . These compounds lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Biochemical Pathways
Piperidine derivatives have been found to interact with several signaling pathways including stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb . These pathways play a crucial role in cell proliferation, survival, and migration, and their modulation can lead to the inhibition of cancer cell growth and survival .
Result of Action
Piperidine derivatives have been observed to inhibit cell migration and induce cell cycle arrest, thereby inhibiting the survivability of cancer cells . These effects can contribute to the compound’s potential anticancer activity.
Biochemical Analysis
Biochemical Properties
4-(1-Methylcyclopropyl)piperidine hydrochloride is a derivative of piperidine, a heterocyclic moiety that has been observed to have many therapeutic properties, including anticancer potential . It interacts with various enzymes, proteins, and other biomolecules, influencing crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB .
Cellular Effects
In cellular processes, 4-(1-Methylcyclopropyl)piperidine hydrochloride has been found to inhibit cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells . It also influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 4-(1-Methylcyclopropyl)piperidine hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It plays a significant role in regulating several crucial signaling pathways essential for the establishment of cancers .
Dosage Effects in Animal Models
The dosage of piperine was selected based on cytotoxicity, and administration of piperine showed increased number of total WBC count .
Metabolic Pathways
Piperidine derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Piperidine derivatives are known to play a significant role in the pharmaceutical industry .
Subcellular Localization
Piperidine derivatives are known to play a significant role in the pharmaceutical industry .
Properties
IUPAC Name |
4-(1-methylcyclopropyl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-9(4-5-9)8-2-6-10-7-3-8;/h8,10H,2-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIJWOWVFRKHEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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